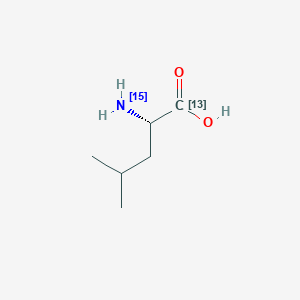

L-Leucine-1-13C,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-XAAHKOKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583966 | |

| Record name | L-(1-~13~C,~15~N)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80134-83-4 | |

| Record name | L-(1-~13~C,~15~N)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Leucine-1-13C,15N for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Leucine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. This document details its properties, applications, and the experimental protocols for its use, with a focus on its role in studying protein synthesis and cell signaling pathways.

Core Concepts: Understanding this compound

This compound is a non-radioactive, isotopically labeled form of the essential branched-chain amino acid (BCAA) L-leucine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom in the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N).[1] This dual labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The primary application of this compound is in the field of metabolic research, particularly for quantifying protein synthesis and degradation rates in vivo. Its use allows researchers to trace the journey of leucine as it is incorporated into new proteins, providing a dynamic measure of protein turnover. Furthermore, as L-leucine is a known activator of the mechanistic target of rapamycin (mTOR) signaling pathway, this labeled compound is instrumental in dissecting the molecular mechanisms that regulate cell growth, proliferation, and metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | References |

| Molecular Formula | C₅¹³CH₁₃¹⁵NO₂ | |

| Molecular Weight | 133.16 g/mol | |

| CAS Number | 80134-83-4 | |

| ¹³C Isotopic Enrichment | ≥ 99 atom % | |

| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | |

| Chemical Purity | ≥ 98% | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C |

Key Applications and Experimental Protocols

This compound is a versatile tool for a range of applications in metabolic research. Below are detailed protocols for some of its key uses.

Measurement of Muscle Protein Synthesis using Primed-Constant Infusion

This protocol is a widely used method to determine the fractional synthesis rate (FSR) of proteins in human muscle tissue.

Experimental Protocol:

-

Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).

-

Tracer Preparation: A sterile solution of this compound is prepared in sterile saline.

-

Priming Dose: A priming dose of this compound (e.g., 1 mg/kg) is administered intravenously to rapidly achieve isotopic steady state.

-

Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer (e.g., 1 mg/kg/h) is initiated and maintained for several hours.

-

Blood Sampling: Arterialized venous blood samples are collected at regular intervals to monitor plasma leucine enrichment.

-

Muscle Biopsy: Muscle tissue biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the labeled leucine into muscle protein.

-

Sample Processing:

-

Plasma: Plasma is separated by centrifugation, and proteins are precipitated. The supernatant is used for analysis.

-

Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids.

-

-

Analysis by Mass Spectrometry: The isotopic enrichment of leucine in plasma and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the rate of incorporation of this compound into the muscle protein relative to the isotopic enrichment of the precursor pool (plasma leucine).

Metabolic Tracing in Cell Culture

This protocol outlines the use of this compound to trace metabolic pathways in cultured cells.

Experimental Protocol:

-

Cell Culture: Cells are cultured in a standard growth medium.

-

Labeling Medium: The standard medium is replaced with a medium containing this compound at a known concentration.

-

Incubation: Cells are incubated in the labeling medium for a specific period to allow for the incorporation of the labeled leucine into cellular proteins and metabolites.

-

Cell Harvesting and Metabolite Extraction: Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/water).

-

Protein Hydrolysis: The protein pellet is hydrolyzed to release amino acids.

-

Analysis by Mass Spectrometry: The isotopic enrichment of leucine and other downstream metabolites is determined by LC-MS/MS.

-

Metabolic Flux Analysis: The data on isotopic labeling is used to model and quantify the flux through various metabolic pathways.

Visualizing Key Processes

Leucine-Mediated mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, particularly leucine. The following diagram illustrates the key steps in this signaling cascade.

Caption: Leucine activates mTORC1 by promoting its recruitment to the lysosome.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Caption: A generalized workflow for in vivo metabolic tracing studies.

This technical guide provides a foundational understanding of this compound and its application in metabolic research. For more detailed information, researchers are encouraged to consult the cited literature and product-specific documentation from suppliers.

References

L-Leucine-1-13C,15N: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Properties, Synthesis, and Applications of Isotopically Labeled L-Leucine for Advanced Scientific Research.

This technical guide provides a comprehensive overview of L-Leucine-1-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical characteristics, synthesis methodologies, and significant roles in metabolic and signaling pathway studies.

Core Chemical Properties

This compound is a non-radioactive, stable isotopologue of the essential amino acid L-leucine. The incorporation of a carbon-13 (¹³C) isotope at the carboxyl position and a nitrogen-15 (¹⁵N) isotope at the amino group allows for its use as a tracer in a multitude of analytical techniques without the concerns associated with radioactive isotopes.

| Property | Value |

| Chemical Formula | C₅¹³CH₁₃¹⁵NO₂ |

| Molecular Weight | 133.16 g/mol [1][2][3] |

| CAS Number | 80134-83-4[1][2] |

| Appearance | Solid |

| Melting Point | >300 °C (decomposes) |

| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C |

| Solubility | Soluble in water. |

| Storage | Store at room temperature, protected from light and moisture. |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two sophisticated methods: microbial fermentation and enzymatic synthesis. These approaches are favored for their high stereospecificity, yielding the biologically active L-isomer.

Microbial Synthesis Protocol

A common method for the production of isotopically labeled L-leucine involves the use of genetically engineered microorganisms, such as Corynebacterium glutamicum, which are known for their ability to overproduce specific amino acids.

Organism: Corynebacterium glutamicum (e.g., ATCC 13032)

Principle: The bacterium is cultured in a medium containing stable isotope-labeled precursors. The microorganism's natural biosynthetic pathways then incorporate these isotopes into the L-leucine molecules.

Detailed Methodology:

-

Pre-culture Preparation: A seed culture of C. glutamicum is grown in a standard nutrient-rich medium to establish a healthy cell population.

-

Production Medium: The production medium is a basal medium supplemented with:

-

¹³C-labeled glucose as the primary carbon source.

-

[¹⁵N]Ammonium sulfate as the nitrogen source.

-

Sodium alpha-ketoisocaproate, a precursor to leucine.

-

-

Fermentation:

-

The pre-culture is inoculated into the production medium.

-

Fermentation is carried out under controlled conditions of temperature (typically 30-33°C) and pH.

-

The culture is aerated and agitated to ensure optimal cell growth and product formation.

-

-

Harvesting and Purification:

-

After an appropriate incubation period (e.g., 48-72 hours), the bacterial cells are harvested by centrifugation.

-

The supernatant, containing the secreted this compound, is collected.

-

The labeled L-leucine is then purified from the culture medium using techniques such as ion-exchange chromatography and crystallization.

-

-

Analysis: The final product is analyzed for isotopic enrichment and chemical purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a highly specific and controlled environment for the production of this compound. This method typically employs the enzyme L-Leucine Dehydrogenase.

Enzyme: L-Leucine Dehydrogenase (from Bacillus cereus or other microbial sources)

Principle: This process involves the reductive amination of a ¹³C-labeled α-keto acid precursor using a ¹⁵N-labeled ammonia source, catalyzed by L-Leucine Dehydrogenase.

Detailed Methodology:

-

Reaction Mixture Preparation: A buffered aqueous solution (e.g., phosphate or Tris buffer, pH 7-8) is prepared containing:

-

α-Ketoisocaproate-1-¹³C (the ¹³C-labeled precursor).

-

[¹⁵N]Ammonium chloride as the ¹⁵N source.

-

NADH as a cofactor for the dehydrogenase enzyme.

-

-

Enzymatic Reaction:

-

L-Leucine Dehydrogenase is added to the reaction mixture.

-

The reaction is incubated at an optimal temperature for the enzyme (typically 25-37°C) for several hours.

-

A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to continuously regenerate NADH, driving the reaction to completion.

-

-

Reaction Termination and Product Purification:

-

The reaction is terminated by methods such as heat inactivation of the enzyme or by adjusting the pH.

-

The this compound is purified from the reaction mixture using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

-

Analysis: The purity and isotopic labeling of the final product are confirmed by NMR and mass spectrometry.

Applications in Research and Drug Development

This compound is an invaluable tool in various fields of scientific inquiry, primarily due to its role as a tracer in metabolic and proteomic studies.

Metabolic Flux Analysis

This labeled amino acid is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing this compound into a biological system, researchers can trace the path of the ¹³C and ¹⁵N atoms through various metabolic pathways. This allows for the detailed mapping of cellular metabolism and the identification of metabolic bottlenecks or alterations in disease states.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Leucine-1-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with L-Leucine-1-¹³C,¹⁵N. This powerful technique is a cornerstone of modern quantitative proteomics and metabolic research, enabling precise measurement of protein synthesis, degradation, and flux, which are critical parameters in understanding cellular physiology, disease mechanisms, and drug action.

Core Principles of Stable Isotope Labeling with L-Leucine-1-¹³C,¹⁵N

Stable isotope labeling is a non-radioactive method for tracing the metabolic fate of molecules within biological systems. The core principle involves replacing naturally abundant, lighter isotopes of elements with their heavier, stable counterparts. In the case of L-Leucine-1-¹³C,¹⁵N, the carbon atom at the carboxyl group is replaced with its heavy isotope, ¹³C, and the nitrogen atom in the amino group is replaced with its heavy isotope, ¹⁵N.

Chemically, L-Leucine-1-¹³C,¹⁵N is virtually identical to its unlabeled ("light") counterpart and is processed by cells in the same manner. This includes its incorporation into newly synthesized proteins. The key difference lies in its mass. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and quantification of "heavy" (newly synthesized) and "light" (pre-existing) proteins.

One of the most prominent applications of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, in this case, L-Leucine. One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium containing L-Leucine-1-¹³C,¹⁵N. Over several cell divisions, the "heavy" leucine is fully incorporated into the proteome of the second cell population.

After a specific experimental treatment, the two cell populations are combined, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. For each leucine-containing peptide, the mass spectrometer will detect two distinct peaks: one for the "light" peptide and one for the "heavy" peptide, separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.

Key Applications in Research and Drug Development

The use of L-Leucine-1-¹³C,¹⁵N labeling offers profound insights into various biological processes and is a valuable tool in drug development:

-

Quantitative Proteomics: Accurately measuring changes in protein expression levels between different cellular states (e.g., diseased vs. healthy, treated vs. untreated).

-

Protein Turnover Studies: Determining the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[1][2]

-

Metabolic Flux Analysis: Tracing the flow of leucine through metabolic pathways.

-

Signal Transduction Studies: Investigating how signaling pathways, such as the mTOR pathway which is sensitive to leucine levels, are affected by various stimuli.

-

Biomarker Discovery: Identifying proteins that are differentially expressed or have altered turnover rates in disease states, which can serve as potential biomarkers for diagnosis or prognosis.

-

Drug Target Validation: Assessing the impact of a drug candidate on the expression and turnover of its target protein and other proteins in the proteome.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which a drug exerts its effects.

L-Leucine is an essential amino acid and plays a crucial role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3] Therefore, using labeled leucine can provide specific insights into the regulation of this critical pathway.

Experimental Protocols

This section outlines a generalized workflow for a SILAC experiment using L-Leucine-1-¹³C,¹⁵N. Specific parameters may need to be optimized based on the cell line and experimental goals.

SILAC Media Preparation

The foundation of a successful SILAC experiment is the preparation of the labeling media.

-

Basal Medium: Start with a leucine-deficient cell culture medium (e.g., DMEM, RPMI-1640).

-

Supplementation:

-

Dialyzed Fetal Bovine Serum (dFBS): It is crucial to use dFBS to minimize the concentration of unlabeled amino acids from the serum.

-

"Light" Medium: Supplement the basal medium with standard L-Leucine.

-

"Heavy" Medium: Supplement the basal medium with L-Leucine-1-¹³C,¹⁵N.

-

Other Essential Amino Acids: Ensure all other essential amino acids are present at their normal concentrations.

-

-

Final Concentration: The final concentration of both light and heavy L-Leucine should be optimized for the specific cell line to ensure normal growth.

Cell Culture and Labeling

-

Adaptation: Culture the cells in the respective "light" and "heavy" media for a sufficient number of cell divisions (typically 5-6 doublings) to ensure complete incorporation of the labeled amino acid into the proteome of the "heavy" cell population.

-

Verification of Incorporation: Before starting the experiment, it is recommended to verify the labeling efficiency by analyzing a small sample of the "heavy" cell lysate by mass spectrometry. The incorporation efficiency should be >97%.

-

Experimental Treatment: Once complete labeling is achieved, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).

Cell Lysis and Protein Extraction

-

Harvesting: After treatment, harvest the "light" and "heavy" cell populations separately.

-

Mixing: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. This early mixing step is a key advantage of SILAC as it minimizes experimental variability from downstream processing.

-

Lysis: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protein Digestion

The protein mixture is then digested into peptides, which are more amenable to mass spectrometry analysis.

-

In-solution Digestion:

-

Denaturation, Reduction, and Alkylation: Denature the proteins with a chaotropic agent (e.g., urea), reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.

-

Digestion: Dilute the sample to reduce the urea concentration and add a protease, typically trypsin, which cleaves proteins C-terminal to lysine and arginine residues. Incubate overnight at 37°C.

-

-

In-gel Digestion:

-

SDS-PAGE: Separate the protein lysate by one-dimensional SDS-PAGE.

-

Excision: Excise the entire protein lane from the gel.

-

Destaining, Reduction, and Alkylation: Destain the gel pieces and perform in-gel reduction and alkylation.

-

Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS: The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS/MS spectra to identify the peptide sequences.

-

Data Analysis: Specialized software (e.g., MaxQuant) is used to process the raw mass spectrometry data. The software performs the following key tasks:

-

Peptide Identification: Searches the MS/MS spectra against a protein database to identify the peptide sequences.

-

Peptide Quantification: Identifies the "light" and "heavy" peptide pairs in the MS1 spectra and calculates the ratio of their intensities.

-

Protein Quantification: Combines the ratios of all peptides belonging to a specific protein to determine the overall protein abundance ratio.

-

Data Presentation

The quantitative data obtained from L-Leucine-1-¹³C,¹⁵N labeling experiments can be summarized in tables for clear comparison.

Table 1: Leucine and Protein Metabolism in Human Forearm in the Fed State.

| Parameter | Rate (nmol (100 ml)⁻¹ min⁻¹) (mean ± SEM) |

| Leucine Deamination | 388 ± 24 |

| Leucine Reamination | 330 ± 23 |

| Protein Synthesis | 127 ± 11 |

| Protein Breakdown | 87 ± 10 |

Data from a study using a primed-continuous infusion of L-[1-¹³C, ¹⁵N]-leucine in six normal healthy subjects.

Table 2: Leucine and Muscle Protein Metabolism in Fasting Adults. [1]

| Parameter | Rate (nmol of leucine min⁻¹ 100 ml⁻¹ of forearm tissue) (mean ± SEM) |

| Fed | |

| Protein Synthesis | 127 ± 11 |

| Protein Breakdown | 87 ± 10 |

| Net Protein Balance | +39 ± 9 |

Comparison of metabolic rates in the fed and fasting states, demonstrating the utility of L-[1-¹³C,¹⁵N]leucine in studying metabolic changes.[1]

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine is a key activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.

Caption: Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow: SILAC using L-Leucine-1-¹³C,¹⁵N

The following diagram illustrates the key steps in a typical SILAC experiment.

Caption: Experimental workflow for SILAC with L-Leucine-1-¹³C,¹⁵N.

Logical Relationship: Principle of Mass Spectrometry Quantification

This diagram explains the fundamental principle of how SILAC quantification is achieved using mass spectrometry.

Caption: Principle of SILAC quantification by mass spectrometry.

Conclusion

Stable isotope labeling with L-Leucine-1-¹³C,¹⁵N is a robust and versatile technique that provides invaluable quantitative data for a wide range of applications in biological and pharmaceutical research. Its ability to accurately measure protein dynamics offers a deeper understanding of complex biological systems and provides critical information for the development of new therapeutics. By following well-established protocols and utilizing powerful data analysis tools, researchers can leverage this technology to make significant advances in their respective fields.

References

- 1. portlandpress.com [portlandpress.com]

- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-1-13C,15N as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the dual-labeled stable isotope L-Leucine-1-13C,15N in metabolic research. This powerful tracer enables the simultaneous assessment of protein synthesis, breakdown, and oxidation, offering a detailed window into leucine kinetics and overall protein metabolism. This document outlines the theoretical underpinnings, detailed experimental protocols, data analysis techniques, and applications in various physiological and pathophysiological states.

Core Principles: The Advantage of a Dual-Labeled Tracer

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule.[1] It is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. The use of stable isotope-labeled leucine allows for the quantification of its metabolic fate in vivo.

The dual labeling of L-Leucine with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides a distinct advantage. When L-Leucine-1-¹³C,¹⁵N is used as a tracer, the ¹³C label is released as ¹³CO₂ during leucine oxidation (decarboxylation), while the ¹⁵N label is transferred during transamination to form α-ketoisocaproate (KIC). This dual-labeling strategy allows for the simultaneous measurement of leucine oxidation and its incorporation into proteins, providing a more comprehensive picture of protein metabolism from a single tracer infusion study.

Key Signaling Pathway: Leucine and mTORC1

Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis, primarily through the activation of the mTORC1 pathway. Understanding this pathway is crucial for interpreting the metabolic effects observed in tracer studies.

Figure 1: Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Protocols

The primed, continuous infusion of L-Leucine-1-¹³C,¹⁵N is a widely used method to achieve isotopic steady state in the plasma and tissues, allowing for reliable measurements of metabolic rates.

General Experimental Workflow

The following diagram outlines the typical workflow for a human in vivo study utilizing L-Leucine-1-¹³C,¹⁵N.

Figure 2: General experimental workflow for a metabolic study using this compound.

Detailed Methodologies

3.2.1. Primed, Continuous Tracer Infusion

-

Objective: To achieve and maintain a steady-state isotopic enrichment of L-Leucine-1-¹³C,¹⁵N in the plasma.

-

Procedure:

-

Subjects typically undergo an overnight fast.

-

Intravenous catheters are placed in a forearm vein for tracer infusion and in a contralateral hand or forearm vein, which is heated (e.g., using a heating pad) to obtain arterialized venous blood samples.

-

A priming dose of L-Leucine-1-¹³C,¹⁵N is administered to rapidly raise the plasma enrichment to the expected plateau level. A priming dose of NaH¹³CO₃ is also given to prime the bicarbonate pool, allowing for a faster steady state of expired ¹³CO₂.[2][3]

-

Immediately following the priming dose, a continuous infusion of L-Leucine-1-¹³C,¹⁵N is initiated and maintained at a constant rate for the duration of the study (typically 3-4 hours).[2][3]

-

3.2.2. Blood and Breath Sample Collection

-

Objective: To measure plasma leucine and KIC enrichment and whole-body CO₂ production and enrichment.

-

Procedure:

-

Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm isotopic steady state.

-

Blood samples are immediately placed on ice and centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Expired breath samples are collected in gas-impermeable bags. The rate of CO₂ production can be measured using indirect calorimetry, and the ¹³CO₂ enrichment is determined by isotope ratio mass spectrometry (IRMS).

-

3.2.3. Muscle Biopsy

-

Objective: To measure the incorporation of the tracer into muscle protein for the determination of fractional synthetic rate (FSR).

-

Procedure:

-

Muscle biopsies are typically obtained from the vastus lateralis muscle using a Bergström needle with suction.

-

The area is anesthetized with a local anesthetic (e.g., lidocaine).

-

A small incision is made, and the biopsy needle is inserted into the muscle. A small piece of muscle tissue (approximately 50-100 mg) is collected.

-

The tissue is immediately blotted to remove excess blood, and then frozen in liquid nitrogen and stored at -80°C.

-

For FSR calculation, a baseline biopsy may be taken before the infusion starts, and a second biopsy is taken at the end of the infusion period.

-

Sample Preparation and Analysis

3.3.1. Plasma Sample Preparation

-

Objective: To isolate and derivatize leucine and KIC for mass spectrometry analysis.

-

Procedure:

-

Plasma proteins are precipitated using an acid (e.g., sulfosalicylic acid or perchloric acid).

-

The supernatant containing free amino acids is collected after centrifugation.

-

Amino acids and their keto-analogues may be further purified using ion-exchange chromatography.

-

For gas chromatography-mass spectrometry (GC-MS) analysis, the amino acids are often derivatized to increase their volatility (e.g., N-acetyl methyl esters).

-

3.3.2. Muscle Tissue Processing

-

Objective: To separate intracellular free leucine from protein-bound leucine.

-

Procedure:

-

The frozen muscle sample is freeze-dried and powdered.

-

The powdered tissue is homogenized in an acid solution to precipitate proteins.

-

The supernatant contains the intracellular free amino acid pool.

-

The protein pellet is washed multiple times to remove any contaminating free amino acids and then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release the protein-bound amino acids.

-

The hydrolyzed amino acids are then purified and derivatized for analysis.

-

3.3.3. Mass Spectrometry Analysis

-

Techniques: Gas chromatography-mass spectrometry (GC-MS), gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to measure the isotopic enrichment of leucine and its metabolites.

-

Principle: These techniques separate the analyte of interest (e.g., derivatized leucine) and then measure the ratio of the isotopically labeled molecule (e.g., containing ¹³C or ¹⁵N) to the unlabeled molecule.

Data Presentation and Interpretation

The use of L-Leucine-1-¹³C,¹⁵N allows for the calculation of several key parameters of protein metabolism.

Key Parameters and Calculations

The following are the primary calculations derived from a primed, continuous infusion study with L-Leucine-1-¹³C,¹⁵N:

-

Leucine Rate of Appearance (Ra) or Flux: Represents the total rate at which leucine enters the plasma pool from protein breakdown and dietary intake (if in the fed state). It is calculated from the dilution of the infused tracer in the plasma at isotopic steady state.

-

Leucine Oxidation: The rate at which leucine is irreversibly lost through decarboxylation. It is calculated from the rate of ¹³CO₂ expiration and the plasma enrichment of the ¹³C-labeled precursor (typically plasma α-ketoisocaproate).

-

Non-Oxidative Leucine Disposal (NOLD): Represents the rate at which leucine is used for protein synthesis. It is calculated as the difference between Leucine Ra and Leucine Oxidation.

-

Fractional Synthetic Rate (FSR): The rate of incorporation of the tracer into tissue protein, expressed as a percentage per hour. It is calculated from the increase in isotopic enrichment in the protein-bound leucine pool between two biopsies, divided by the precursor pool enrichment and the time between biopsies.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using L-Leucine tracers in various populations and conditions.

Table 1: Leucine Kinetics in Healthy Adults in Fasted and Fed States

| Parameter | Fasted State | Fed State | Reference |

| Leucine Flux (μmol/kg/h) | 90 - 120 | 140 - 180 | |

| Leucine Oxidation (μmol/kg/h) | 15 - 25 | 30 - 50 | |

| Non-Oxidative Leucine Disposal (μmol/kg/h) | 75 - 95 | 110 - 130 | |

| Muscle Protein Synthesis (FSR, %/h) | 0.04 - 0.06 | 0.07 - 0.10 | |

| Muscle Protein Breakdown (nmol/100ml/min) | ~29 | ~ -39 (net balance) |

Table 2: Impact of Exercise on Muscle Protein Synthesis (FSR, %/h)

| Condition | Pre-Exercise | Post-Exercise (with protein/leucine intake) | Reference |

| Young, Trained Men | ~0.060 | ~0.080 - 0.090 | |

| Older Men | ~0.050 | ~0.090 |

Table 3: Leucine Kinetics in Clinical Populations

| Population | Condition | Key Finding | Reference |

| Severely Burned Patients | BCAA-enriched vs. conventional feeding | Leucine flux and oxidation significantly elevated with BCAA feeding. | |

| Sarcopenic Older Adults | Leucine supplementation vs. placebo | Potential beneficial effects on muscle mass and strength. |

Applications in Research and Drug Development

The use of L-Leucine-1-¹³C,¹⁵N as a tracer is invaluable in a variety of research areas:

-

Nutritional Science: To determine dietary protein and amino acid requirements, and to assess the anabolic properties of different protein sources and nutritional supplements.

-

Exercise Physiology: To understand the mechanisms of muscle adaptation to training and the role of nutrition in post-exercise recovery.

-

Clinical Research: To investigate the pathophysiology of muscle wasting conditions such as sarcopenia, cachexia, and muscular dystrophies, and to evaluate the efficacy of therapeutic interventions.

-

Drug Development: To assess the impact of new pharmacological agents on protein metabolism and muscle mass.

Conclusion

L-Leucine-1-¹³C,¹⁵N is a powerful and versatile tool in metabolic research. Its ability to simultaneously trace the oxidative and non-oxidative pathways of leucine metabolism provides a comprehensive and dynamic view of protein turnover. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to design, execute, and interpret studies using this advanced tracer methodology, ultimately contributing to a deeper understanding of protein metabolism in health and disease.

References

- 1. New Review Finds Protein Quality Impacts Muscle Gain After Exercise – Kerry Health And Nutrition Institute [khni.kerry.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Metabolic Flux Analysis Utilizing L-Leucine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of metabolic flux analysis (MFA) with a specific focus on the application of the dual-labeled amino acid, L-Leucine-1-13C,15N. This powerful tracer allows for the simultaneous quantification of carbon and nitrogen fluxes, offering a deeper understanding of cellular metabolism. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret MFA studies.

Introduction to Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a cornerstone technique in systems biology for quantifying the rates of metabolic reactions within a biological system.[1][2][3][4] By introducing isotopically labeled substrates, such as this compound, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the intricate network of metabolic pathways. L-Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and as a signaling molecule, primarily through the mTOR pathway. The use of a dual-labeled leucine tracer, with ¹³C at the first carbon and ¹⁵N in the amino group, enables the simultaneous tracing of both carbon and nitrogen, providing a more complete picture of amino acid metabolism.

Experimental Protocols

A successful metabolic flux analysis experiment hinges on meticulous planning and execution of its various stages, from experimental design to data analysis.[5]

Experimental Design

The initial and most critical phase of an MFA study is the experimental design. This involves selecting the appropriate isotopic tracer, determining the optimal labeling strategy, and defining the biological system and conditions to be investigated. The choice of L-Leucine-1-¹³C,¹⁵N is particularly advantageous for studies focusing on protein metabolism, amino acid signaling, and the interplay between carbon and nitrogen metabolism.

Cell Culture and Isotope Labeling

For in vitro studies, cells are cultured in a defined medium where the unlabeled leucine is replaced with L-Leucine-1-¹³C,¹⁵N. It is crucial to allow the cells to reach a metabolic and isotopic steady state, where the rates of metabolic reactions and the isotopic enrichment of intracellular metabolites are constant.

Protocol for Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare a culture medium that is identical to the standard medium but with L-Leucine-1-¹³C,¹⁵N replacing the natural abundance L-Leucine.

-

Isotopic Labeling: Once cells have adhered and are growing, replace the standard medium with the isotope-containing medium.

-

Incubation: Culture the cells for a predetermined period to allow for the incorporation of the labeled leucine and to reach an isotopic steady state. This duration is typically equivalent to several cell doubling times.

-

Monitoring: Monitor cell growth and viability throughout the labeling period.

Sample Preparation

Rapid and effective quenching of metabolic activity is paramount to prevent changes in metabolite levels during sample collection. This is followed by the extraction of intracellular metabolites.

Protocol for Quenching and Metabolite Extraction:

-

Quenching: Aspirate the labeling medium and rapidly wash the cells with an ice-cold quenching solution (e.g., 60% methanol at -40°C) to instantly halt metabolic activity.

-

Cell Lysis and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. The dried samples can be stored at -80°C until analysis.

Analytical Techniques

The isotopic enrichment of leucine and its downstream metabolites is typically measured using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).

LC-MS/MS Protocol for Labeled Amino Acid Analysis:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.

-

Chromatographic Separation: Inject the sample onto an LC system equipped with a column suitable for amino acid separation (e.g., a C18 or a mixed-mode column). A gradient of aqueous and organic mobile phases is used to separate the metabolites.

-

Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the different mass isotopomers of leucine and other relevant metabolites. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis.

-

Data Acquisition: Acquire data for the mass-to-charge ratio (m/z) of the precursor and product ions for each metabolite of interest.

Data Presentation: Quantitative Metabolic Flux Data

The primary output of an MFA experiment is a set of metabolic flux values, which represent the rates of the reactions in the metabolic network. The following tables summarize quantitative data from studies that have utilized L-[1-¹³C, ¹⁵N]-leucine to investigate leucine metabolism in humans.

Table 1: Leucine Kinetics in Healthy Subjects in the Fed State

| Parameter | Rate (nmol (100 ml)⁻¹ min⁻¹) (Mean ± SEM) |

| Leucine Deamination | 388 ± 24 |

| Leucine Reamination | 330 ± 23 |

| Protein Synthesis | 127 ± 11 |

| Protein Breakdown | 87 ± 10 |

Table 2: Whole Body Leucine Metabolism in Dogs: Fasted vs. Fed State

| Parameter | Fasted State | Fed State |

| Whole Body Leucine Carbon Flux | 2.8 ± 0.2 µmol·kg⁻¹·min⁻¹ | 6.5 ± 0.4 µmol·kg⁻¹·min⁻¹ |

| Whole Body Leucine Nitrogen Flux | 3.1 ± 0.2 µmol·kg⁻¹·min⁻¹ | 6.8 ± 0.4 µmol·kg⁻¹·min⁻¹ |

| Whole Body Leucine Oxidation | 0.4 ± 0.04 µmol·kg⁻¹·min⁻¹ | 2.6 ± 0.2 µmol·kg⁻¹·min⁻¹ |

| Leucine Oxidation in Splanchnic Region (% of Whole Body) | 13% | 41% |

Table 3: Splanchnic Leucine Kinetics: Enteral vs. Parenteral Feeding in Dogs

| Parameter | Enteral Feeding | Parenteral Feeding |

| Leucine to α-ketoisocaproate (KIC) in Splanchnic Region | Higher | Lower |

| KIC to Leucine in Splanchnic Region | Higher | Lower |

| Leucine Appearance from Protein Breakdown in Gut | Lower | Higher |

Mandatory Visualizations

Signaling Pathways

L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway and is also linked to the AMPK (AMP-activated protein kinase) and GCN2 (General Control Nonderepressible 2) pathways, which are central regulators of cell growth, proliferation, and metabolism.

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Caption: AMPK acts as an energy sensor, promoting catabolism and inhibiting anabolism.

Caption: GCN2 responds to amino acid deprivation by regulating protein translation.

Experimental Workflow

The overall workflow of a metabolic flux analysis experiment using L-Leucine-1-¹³C,¹⁵N is a multi-step process that integrates experimental biology with computational analysis.

Caption: The integrated workflow for metabolic flux analysis from design to interpretation.

Conclusion

Metabolic flux analysis using L-Leucine-1-¹³C,¹⁵N offers a powerful and nuanced approach to dissecting cellular metabolism. By providing simultaneous insights into carbon and nitrogen fate, this technique is invaluable for researchers in basic science and drug development. The detailed protocols, quantitative data, and pathway visualizations presented in this guide serve as a comprehensive resource for professionals seeking to leverage this advanced methodology to unravel the complexities of metabolic networks. The ability to precisely quantify metabolic fluxes provides a deeper understanding of disease states and can guide the rational design of therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-1-13C,15N: An In-Depth Technical Guide to its Applications in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise and quantitative analysis of complex biological systems. Among the various stable isotope-labeled compounds, L-Leucine-1-13C,15N has emerged as a powerful probe for investigating cellular processes. This dual-labeled amino acid provides a distinct mass shift that allows for the accurate tracking and quantification of proteins and metabolites in proteomics and metabolomics studies. Its application in techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and protein turnover studies has provided invaluable insights into cellular physiology, disease mechanisms, and drug action. This technical guide provides a comprehensive overview of the core applications of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key biological pathways and workflows.

Core Applications in Proteomics: Quantitative Analysis with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[1] The principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural abundance amino acid (e.g., L-Leucine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as this compound.[2] Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[1]

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry (MS).[2] Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography (LC) but are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples can be accurately determined by comparing the signal intensities of the isotopic peptide pairs.[1]

Experimental Workflow for SILAC

The general workflow for a SILAC experiment using this compound is depicted below. This process involves an initial adaptation phase to ensure complete labeling, followed by the experimental phase and subsequent analysis.

Detailed Experimental Protocol: SILAC with this compound

1. Media Preparation:

-

Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Leucine.

-

For the "light" medium, supplement with natural L-Leucine to the standard concentration (e.g., 105 mg/L for DMEM).

-

For the "heavy" medium, supplement with this compound to the same final concentration.

-

Add 10% dialyzed fetal bovine serum (dFBS) to both media to minimize the presence of unlabeled leucine from the serum.

-

Add other necessary supplements like antibiotics.

2. Cell Culture and Labeling:

-

Culture two separate populations of the desired cell line in the "light" and "heavy" media, respectively.

-

Allow the cells to grow for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acid.

-

Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

3. Experimental Treatment:

-

Once complete labeling is achieved, apply the desired experimental conditions to the cell populations. For example, treat the "heavy" labeled cells with a drug and the "light" labeled cells with a vehicle control.

4. Sample Preparation for Mass Spectrometry:

-

Harvest and count the cells from both populations.

-

Combine equal numbers of "light" and "heavy" labeled cells.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantify the total protein concentration.

-

In-solution digestion:

-

Denature the proteins (e.g., with 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide (IAA).

-

Dilute the sample to reduce the urea concentration (to < 2 M).

-

Digest the proteins with trypsin overnight at 37°C.

-

-

In-gel digestion:

-

Separate proteins by SDS-PAGE.

-

Excise gel bands of interest or the entire lane.

-

Destain, reduce, and alkylate the proteins within the gel pieces.

-

Digest the proteins with trypsin overnight.

-

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

5. LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

-

Typical parameters:

-

Full Scan (MS1): Mass range of 350-1500 m/z, resolution of 60,000-120,000.

-

Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.

-

Fragmentation: Higher-energy collisional dissociation (HCD).

-

MS2 Scan: Resolution of 15,000-30,000.

-

6. Data Analysis:

-

Process the raw MS data using specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut.

-

The software will identify peptides by matching the fragmentation spectra to a protein sequence database.

-

The relative quantification of proteins is determined by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.

Quantitative Data from SILAC Studies

The following table summarizes representative quantitative data that can be obtained from SILAC experiments.

| Parameter | Typical Value/Range | Biological Significance | Reference |

| Labeling Efficiency | > 97% | Ensures accurate quantification by minimizing the contribution of unlabeled peptides in the "heavy" sample. | |

| Protein Ratio (Heavy/Light) | Varies (e.g., >1.5 for upregulation, <0.67 for downregulation) | Indicates the fold-change in protein abundance between the two experimental conditions. | |

| Number of Quantified Proteins | 1,000 - 10,000+ | Represents the depth of the proteomic analysis, dependent on sample complexity and instrumentation. |

Applications in Metabolomics: Tracing Metabolic Fates

This compound is a valuable tracer for metabolic flux analysis (MFA) and for studying protein turnover. By tracking the incorporation and transformation of the labeled carbon and nitrogen atoms, researchers can elucidate the dynamics of metabolic pathways.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. When cells are cultured in the presence of a 13C-labeled substrate like L-Leucine-1-13C, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry or NMR, it is possible to reconstruct the metabolic network and calculate the fluxes through different pathways. The dual labeling with 15N provides additional constraints for more accurate flux determination, especially in pathways involving both carbon and nitrogen metabolism.

Protein Turnover Studies

This compound can be used to measure the rates of protein synthesis and breakdown. In a typical experiment, the labeled leucine is introduced into the system (e.g., through infusion in a human subject or by switching the medium in cell culture), and the rate of its incorporation into proteins is measured over time. The use of the dually labeled leucine allows for the simultaneous assessment of leucine's metabolic fate, including its oxidation and transamination.

Quantitative Data from Metabolic Studies

The following table presents quantitative data from studies using this compound as a tracer.

| Parameter | Measured Value (Mean ± SEM) | Experimental System | Biological Context | Reference |

| Leucine Deamination | 388 ± 24 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of leucine breakdown initiation. | |

| Leucine Reamination | 330 ± 23 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of leucine resynthesis from its ketoacid. | |

| Protein Synthesis | 127 ± 11 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of new protein creation. | |

| Protein Breakdown | 87 ± 10 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of protein degradation. | |

| Leucine Oxidation | 19.3 - 24.9 µmol·kg⁻¹·30 min⁻¹ | Human adults (fed state) | Rate of leucine catabolism for energy. | |

| Nonoxidative Leucine Disposal | 55.8 - 77 µmol·kg⁻¹·30 min⁻¹ | Human adults (fed state) | Leucine used for processes other than oxidation (primarily protein synthesis). |

Leucine as a Signaling Molecule: The mTORC1 Pathway

Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation. The activation of mTORC1 by leucine is a key mechanism by which cells sense nutrient availability and couple it to protein synthesis.

When intracellular leucine levels are high, it promotes the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), to promote protein synthesis and inhibit autophagy.

Applications in Drug Development

The use of this compound extends to drug development and discovery. By employing SILAC and other quantitative proteomic techniques, researchers can:

-

Identify Drug Targets: Compare the proteomes of drug-treated and untreated cells to identify proteins whose expression levels are altered, potentially revealing the drug's target or off-target effects.

-

Elucidate Mechanisms of Action: Trace the effects of a drug on specific signaling pathways, such as the mTORC1 pathway, by quantifying changes in protein phosphorylation and abundance.

-

Biomarker Discovery: Identify proteins that are consistently up- or downregulated in response to a drug or in a disease state, which can serve as biomarkers for drug efficacy or disease progression.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Use labeled leucine as a tracer to study the effects of drugs on protein and amino acid metabolism in vivo.

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics, metabolomics, and drug development. Its application in SILAC enables precise and large-scale quantitative analysis of proteomes, providing deep insights into cellular responses to various stimuli. As a metabolic tracer, it allows for the detailed investigation of metabolic pathways and protein dynamics. The ability to dissect the intricate signaling networks regulated by leucine, such as the mTORC1 pathway, further enhances its utility. As mass spectrometry and other analytical technologies continue to advance, the applications of this compound are poised to expand, promising further breakthroughs in our understanding of complex biological systems.

References

The Dual-Labeled Advantage: A Technical Guide to L-Leucine-1-13C,15N in Protein Turnover Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental biological process critical for cellular homeostasis, adaptation, and overall health. Dysregulation of protein turnover is implicated in a wide range of pathologies, including muscle wasting disorders, metabolic diseases, and cancer, making it a key area of investigation for basic research and therapeutic development. The use of stable isotope tracers has revolutionized the study of in vivo metabolism, providing a powerful tool to quantify the intricate dynamics of protein turnover. Among these, the dually labeled amino acid, L-Leucine-1-13C,15N, offers unique advantages for simultaneously assessing protein synthesis and breakdown. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of this compound in the study of protein turnover.

Principles of this compound as a Tracer

Stable isotopes are non-radioactive atoms that contain an additional neutron, increasing their mass without altering their chemical properties.[1][2] L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in stimulating muscle protein synthesis and serves as a key substrate for this process.[3] The dual labeling of L-Leucine with Carbon-13 (¹³C) at the first carbon of the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides distinct metabolic fates that can be traced using mass spectrometry.[4][5]

When L-[1-¹³C, ¹⁵N]-leucine is infused into a biological system, it enters the free amino acid pool and can be utilized in two primary pathways:

-

Incorporation into Protein (Protein Synthesis): The intact L-[1-¹³C, ¹⁵N]-leucine molecule is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C and ¹⁵N in tissue proteins over time, the rate of protein synthesis can be calculated.

-

Transamination and Oxidation: Leucine undergoes reversible transamination to α-ketoisocaproate (KIC). During this process, the ¹⁵N label is removed from the amino group. The resulting [1-¹³C]-KIC can then be either reaminated back to [1-¹³C]-leucine or undergo irreversible decarboxylation, releasing ¹³CO₂ which can be measured in expired air. The rate of appearance of ¹⁵N in the amino acid pool and ¹³CO₂ provides insights into leucine oxidation and intracellular protein breakdown.

This dual-labeling strategy allows for a more comprehensive assessment of protein turnover by distinguishing between the fates of the carbon skeleton and the amino group of leucine.

Key Signaling Pathways in Protein Turnover

The regulation of protein turnover is governed by complex signaling networks that respond to various stimuli such as nutrients, growth factors, and cellular stress.

mTOR Signaling Pathway: The Master Regulator of Protein Synthesis

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is particularly sensitive to amino acids, especially leucine, and growth factors like insulin. Activation of mTORC1 promotes protein synthesis by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

References

- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Leucine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

A Technical Guide to L-Leucine-1-¹³C,¹⁵N: Commercial Availability, Purity Assessment, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape, purity analysis, and essential applications of L-Leucine-1-¹³C,¹⁵N, a stable isotope-labeled amino acid critical for a range of research and development activities. This document offers detailed information on commercial suppliers, methodologies for purity verification, and insights into its role in metabolic research.

Commercial Suppliers and Purity Specifications

L-Leucine-1-¹³C,¹⁵N is available from several reputable suppliers specializing in stable isotope-labeled compounds. The purity of these products is typically categorized by isotopic enrichment (atom %) and chemical purity (%). Below is a comparative summary of offerings from prominent commercial vendors.

Table 1: Commercial Suppliers and Purity of L-Leucine-1-¹³C,¹⁵N

| Supplier | Product Number | Isotopic Purity (¹³C atom %) | Isotopic Purity (¹⁵N atom %) | Chemical Purity (%) |

| Sigma-Aldrich | Varies by specific product | ≥ 99 | ≥ 98 | ≥ 98 |

| Cambridge Isotope Laboratories, Inc. (CIL) | CNLM-615 | 99 | 98 | ≥ 98[1] |

| Eurisotop | Varies | Typically ≥ 99 | Typically ≥ 98 | ≥ 98 |

| Oshaden | Varies | ≥ 98 | ≥ 98 | ≥ 98 |

Note: Purity specifications may vary by lot. It is essential to consult the certificate of analysis (CoA) provided by the supplier for precise data.

Experimental Protocols for Purity Determination

The accurate determination of both isotopic and chemical purity is paramount for the reliable application of L-Leucine-1-¹³C,¹⁵N in experimental settings. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment and Chemical Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for determining the isotopic enrichment and chemical purity of labeled amino acids after derivatization.

Methodology:

-

Sample Derivatization (N-acetyl methyl esters):

-

To make the amino acid volatile for GC analysis, a two-step derivatization is performed.[2][3]

-

Esterification: The sample is heated in acidified methanol (e.g., 1.85 M HCl in methanol) at 100°C for one hour. The excess methanol is then evaporated under a stream of nitrogen.[3]

-

Acetylation: The resulting methyl ester is then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone (e.g., 1:2:5 v/v/v) at 60°C for 10 minutes. The reagents are subsequently evaporated under nitrogen.[3]

-

The derivatized sample is then extracted into an organic solvent like ethyl acetate for injection into the GC-MS.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or intermediate-polarity column, such as an Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness), is suitable for separating the derivatized amino acids.

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Injection: Splitless injection at an injector temperature of 260°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at a rate of 15°C/min, hold for 4 minutes.

-

Ramp 2: Increase to 240°C at a rate of 12°C/min, hold for 5 minutes.

-

Ramp 3: Increase to 255°C at a rate of 8°C/min, hold for 35 minutes.

-

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the GC column is passed through a combustion interface, which converts the analyte into CO₂, N₂, and H₂O.

-

The gases are then introduced into an isotope ratio mass spectrometer (IRMS).

-

The mass spectrometer measures the ratios of the different isotopes (e.g., ¹³CO₂ vs. ¹²CO₂ and ¹⁵N₂ vs. ¹⁴N₂) to determine the isotopic enrichment.

-

Chemical purity is assessed by the presence of any unexpected peaks in the chromatogram.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of L-Leucine-1-¹³C,¹⁵N. By analyzing the nuclear magnetic resonance signals of ¹H, ¹³C, and ¹⁵N, one can verify the correct labeling pattern and detect the presence of any impurities.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of L-Leucine-1-¹³C,¹⁵N in a suitable deuterated solvent, typically deuterium oxide (D₂O) or a buffered aqueous solution in D₂O.

-

The concentration should be sufficient for good signal-to-noise, typically in the range of 1-10 mM.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals of the leucine molecule.

-

The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of leucine.

-

The presence of unexpected signals may indicate chemical impurities.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

For L-Leucine-1-¹³C,¹⁵N, the signal corresponding to the C1 carbon (carboxyl group) will be significantly enhanced and will show coupling to the adjacent ¹⁵N.

-

The chemical shifts of the other carbon atoms should be consistent with the structure of leucine. The presence of a strong signal at the natural abundance chemical shift for C1 would indicate incomplete ¹³C labeling.

-

-

¹⁵N NMR Spectroscopy:

-

Acquire a one-dimensional ¹⁵N NMR spectrum or use a two-dimensional ¹H-¹⁵N HSQC experiment.

-

A strong signal at the chemical shift corresponding to the amine nitrogen will confirm the presence of the ¹⁵N label.

-

The absence of this signal or the presence of a signal at the natural abundance ¹⁴N position would indicate incomplete ¹⁵N labeling.

-

Quality Control and Application Workflow

A robust quality control workflow is essential to ensure the reliability of experimental results obtained using L-Leucine-1-¹³C,¹⁵N.

Caption: A typical workflow for the procurement, verification, and experimental use of L-Leucine-1-¹³C,¹⁵N.

Role in Metabolic Pathways

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various metabolic processes. The labeled L-Leucine-1-¹³C,¹⁵N allows researchers to trace its metabolic fate.

Caption: A simplified diagram illustrating the central role of L-Leucine in metabolism.

By using L-Leucine labeled at the C1 and N positions, researchers can track the flow of these atoms through various metabolic pathways, providing valuable insights into protein turnover, energy metabolism, and the pathophysiology of various diseases.

References

- 1. L-Leucine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

A Technical Guide to Isotopic Enrichment of Commercially Available L-Leucine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available L-Leucine-1-13C,15N, a critical reagent in metabolic research, drug development, and proteomic studies. This document outlines the specifications from major commercial suppliers, details common experimental protocols utilizing this stable isotope-labeled amino acid, and visualizes key biological and experimental pathways.

Core Concepts

This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-Leucine. The carbon atom at the C1 position is enriched with the heavy isotope 13C, and the nitrogen atom in the amino group is enriched with the heavy isotope 15N. This dual labeling allows for precise tracing and quantification of leucine metabolism and its incorporation into proteins in various biological systems. Its primary applications include metabolic flux analysis, protein turnover studies, and as an internal standard for quantitative mass spectrometry.[1] L-Leucine is also a known activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1]

Commercially Available this compound: A Comparative Analysis

The isotopic enrichment of this compound is a critical parameter for experimental design and data interpretation. The following table summarizes the isotopic enrichment levels and other specifications from leading commercial suppliers.

| Supplier | Product Name | 13C Enrichment (atom %) | 15N Enrichment (atom %) | Chemical Purity (%) |

| Sigma-Aldrich | This compound | 99 | 98 | Not specified |

| Cambridge Isotope Laboratories, Inc. | L-Leucine (1-¹³C, 99%; ¹⁵N, 98%) | 99 | 98 | ≥98 |

| Cambridge Isotope Laboratories, Inc. | L-LEUCINE (1-13C, 99%; 15N, 93-95%) | 99 | 93-95 | Not specified |

| Eurisotop | L-LEUCINE (1-13C, 99% 15N, 98%+) | 99 | ≥98 | 98 |

| MedChemExpress | This compound | Not specified | Not specified | >98 |

Key Experimental Protocols

The use of this compound is integral to several advanced experimental techniques. Below are detailed methodologies for some of the most common applications.

Metabolic Flux Analysis (MFA) in Cell Culture

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. The use of 13C and 15N labeled substrates allows for the tracing of metabolic pathways.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound and other essential nutrients.

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled leucine.

-

-

Metabolite Extraction:

-

Harvest the cells and quench metabolic activity rapidly, typically using cold methanol or other quenching solutions.

-

Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water or chloroform/methanol/water).

-

Separate the polar and non-polar metabolite fractions by centrifugation.

-

-

Sample Analysis by Mass Spectrometry (MS):

-

Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the mass isotopomer distribution (MID) for leucine and its downstream metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MID data for the natural abundance of 13C and 15N.

-

Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.

-

The software then estimates the metabolic fluxes that best explain the observed labeling patterns.

-

Protein Turnover Studies using Stable Isotope Labeling

Protein turnover, the balance between protein synthesis and degradation, can be measured using stable isotope-labeled amino acids.

Methodology:

-

In Vivo or In Vitro Labeling:

-

In Vivo: Administer this compound to an organism through a primed, continuous infusion or by providing a diet containing the labeled amino acid.

-

In Vitro: Introduce this compound into the cell culture medium.

-

-

Sample Collection:

-

Collect tissue or cell samples at various time points after the introduction of the labeled amino acid.

-

-

Protein Extraction and Digestion:

-

Isolate the protein fraction from the collected samples.

-

Digest the proteins into smaller peptides using a protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify peptides and quantify the ratio of "heavy" (labeled) to "light" (unlabeled) forms of leucine-containing peptides.

-

-

Calculation of Protein Synthesis Rate:

-

The fractional synthesis rate (FSR) of a protein can be calculated based on the rate of incorporation of the labeled leucine into that protein over time.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for quantitative proteomics that relies on metabolic labeling to compare protein abundance between different cell populations.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population (the "light" sample) is grown in a medium containing normal L-Leucine.

-

The other population (the "heavy" sample) is grown in a medium where normal leucine is replaced with this compound.

-

Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell doublings.

-

-

Experimental Treatment and Sample Pooling:

-

Apply the experimental condition to one of the cell populations.

-

Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

-

-

Protein Extraction, Digestion, and Analysis:

-

Lyse the combined cells and extract the proteins.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis and Protein Quantification:

-

Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.

-

The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Leucine-mTOR signaling pathway and a general experimental workflow for SILAC-based proteomics.

Caption: L-Leucine activates the mTORC1 signaling pathway, promoting protein synthesis and inhibiting autophagy.

Caption: A generalized experimental workflow for SILAC-based quantitative proteomics.

References

Methodological & Application

Protocol for Using L-Leucine-1-13C,15N in Cell Culture for Quantitative Proteomics and Metabolic Studies

Application Notes

This document provides a detailed protocol for the use of L-Leucine-1-13C,15N in cell culture applications. This stable isotope-labeled amino acid is a powerful tool for researchers, scientists, and drug development professionals engaged in quantitative proteomics, particularly through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), as well as for tracing amino acid metabolism and assessing protein synthesis rates.